2-Hydroxy-5-methyl-isonicotinic acid methyl ester
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Overview
Description
2-Hydroxy-5-methyl-isonicotinic acid methyl ester is an organic compound with the molecular formula C8H9NO3 It is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group and a methyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methyl-isonicotinic acid methyl ester typically involves the esterification of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of isonicotinic acid and methanol, along with the catalyst, into the reactor, followed by separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-methyl-isonicotinic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-hydroxy-5-methylisonicotinic acid.
Reduction: Formation of 2-hydroxy-5-methylisonicotinamide.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-Hydroxy-5-methyl-isonicotinic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methyl-isonicotinic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and methyl groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl isonicotinate: Lacks the hydroxyl and methyl groups, resulting in different reactivity and applications.
Methyl nicotinate: Similar structure but with different substitution patterns, leading to distinct biological activities.
Methyl 2-hydroxyisonicotinate: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness: 2-Hydroxy-5-methyl-isonicotinic acid methyl ester is unique due to the presence of both hydroxyl and methyl groups on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-methyl-2-oxo-1H-pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-4-9-7(10)3-6(5)8(11)12-2/h3-4H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMUZUMOVKOERU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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